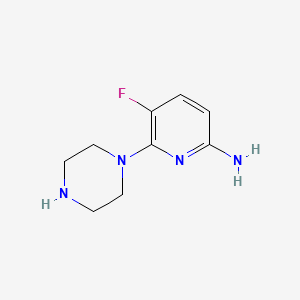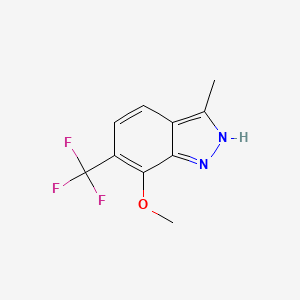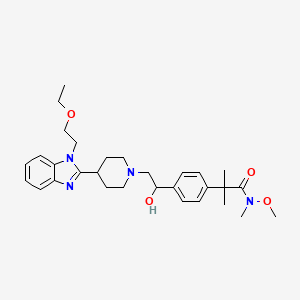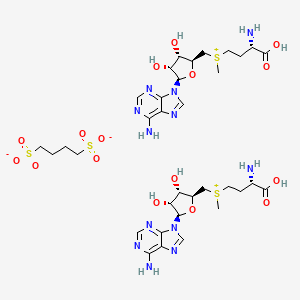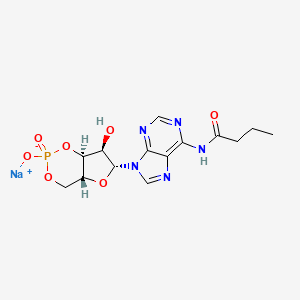
6-MB-Campsodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-MB-Campsodiumsalt involves the modification of adenosine-3’,5’-cyclic monophosphate (cAMP) by introducing a butyrate group at the N⁶ position. The synthetic route typically includes the following steps:
Protection of functional groups: Protecting the hydroxyl groups of cAMP to prevent unwanted reactions.
Introduction of the butyrate group: Reacting the protected cAMP with butyric anhydride or a similar reagent under controlled conditions to introduce the butyrate group at the N⁶ position.
Deprotection: Removing the protective groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The product is typically purified using techniques like high-performance liquid chromatography (HPLC) and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
化学反应分析
6-MB-Campsodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the butyrate group, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6-MB-Campsodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of protein kinase A and its downstream effects.
Biology: Employed in cell signaling studies to investigate the role of cAMP and PKA in various cellular processes.
Medicine: Utilized in research on diseases where cAMP signaling is implicated, such as certain cancers and cardiovascular diseases.
Industry: Applied in the development of pharmaceuticals and other products that target cAMP signaling pathways.
作用机制
6-MB-Campsodiumsalt exerts its effects by selectively activating protein kinase A (PKA). The compound binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway, which regulates processes such as gene expression, metabolism, and cell proliferation .
相似化合物的比较
6-MB-Campsodiumsalt is unique in its selectivity for PKA and its inability to activate Epac. Similar compounds include:
8-Bromo-cAMP: Another cAMP analog that activates both PKA and Epac.
N⁶-Benzoyladenosine-3’,5’-cyclic monophosphate: A cAMP analog with different selectivity and properties.
N⁶-Phenyladenosine-3’,5’-cyclic monophosphate: Another analog with unique selectivity for PKA
These compounds differ in their selectivity, membrane permeability, and stability, making this compound a valuable tool for specific research applications.
属性
分子式 |
C14H17N5NaO7P |
|---|---|
分子量 |
421.28 g/mol |
IUPAC 名称 |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI 键 |
GEIVLDFSTXXVRY-HOLUKZPASA-M |
手性 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
规范 SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



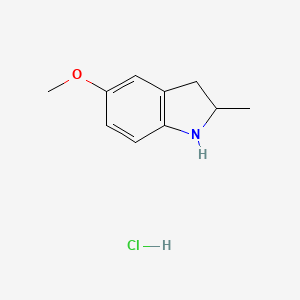
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
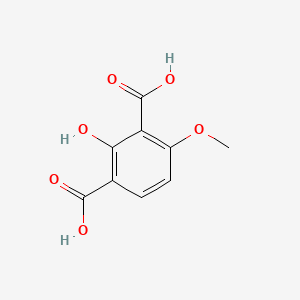
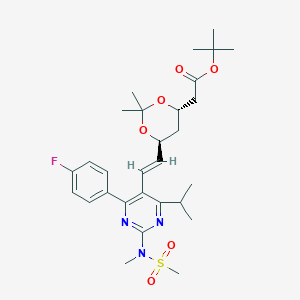

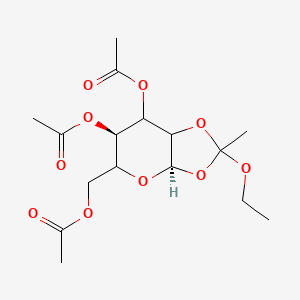
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
